![molecular formula C19H18ClN3O3S B2596821 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 422528-63-0](/img/no-structure.png)

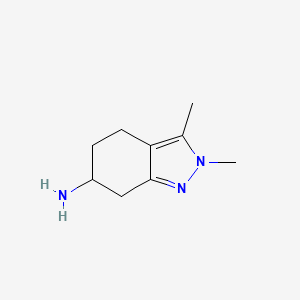

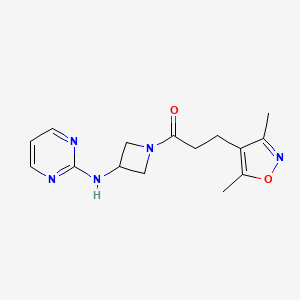

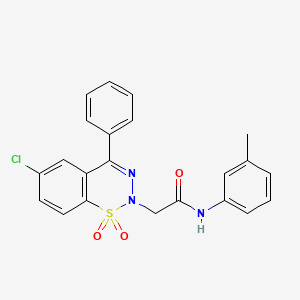

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The crystal structure of a similar compound, 3-((4-chloro-N-(2-methoxyethyl)benzamido)methyl)phenyl methanesulfonate, has been studied . The molecular structure was determined using X-ray diffraction . The crystal structure is monoclinic, with a = 5.671 (4) Å, b = 18.225 (13) Å, c = 17.99 (2) Å, β = 90.18 (4)°, V = 1859 (3) Å^3, Z = 4 .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Transformations

Research into similar quinazoline derivatives has shown advancements in synthetic methodologies. For instance, studies have reported on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, showcasing a novel pathway to quinazolinediones with potential for diverse chemical applications (Azizian et al., 2000). Furthermore, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization highlights innovative approaches to creating complex heterocyclic systems with potential pharmacological relevance (Kut et al., 2020).

Biological Activities and Potential Applications

Compounds structurally related to 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide have been explored for their biological activities. Notably, 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines have been studied as nonclassical antifolate inhibitors of thymidylate synthase, exhibiting potential as antitumor and antibacterial agents (Gangjee et al., 1996). Such compounds open avenues for the development of new therapeutic agents targeting specific biochemical pathways.

Additionally, a clubbed quinazolinone and 4-thiazolidinone compound has shown promising in vitro antibacterial and antifungal activities, suggesting the potential for new antimicrobial agents (Desai et al., 2011). These findings underscore the broad spectrum of biological activities exhibited by quinazoline derivatives and related compounds, reinforcing their importance in drug discovery and development.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-chlorobenzylamine with 2-methoxyethyl isocyanate to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine. This intermediate is then reacted with 2-mercaptoquinazolin-4-one to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-methoxyethyl isocyanate", "2-mercaptoquinazolin-4-one" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-methoxyethyl isocyanate in the presence of a suitable solvent and a catalyst to form the intermediate, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)carbamoylbenzylamine.", "Step 2: The intermediate from step 1 is then reacted with 2-mercaptoquinazolin-4-one in the presence of a suitable solvent and a catalyst to form the final product, 3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |

Número CAS |

422528-63-0 |

Fórmula molecular |

C19H18ClN3O3S |

Peso molecular |

403.88 |

Nombre IUPAC |

3-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C19H18ClN3O3S/c1-26-9-8-21-17(24)13-4-7-15-16(10-13)22-19(27)23(18(15)25)11-12-2-5-14(20)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,21,24)(H,22,27) |

Clave InChI |

GISXATNOLIPMBT-UHFFFAOYSA-N |

SMILES |

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-N,N,5-trimethyl-1-(3-nitrobenzyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2596741.png)

![3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2596743.png)

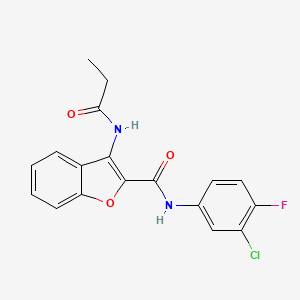

![N-(1-(furan-2-yl)propan-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2596744.png)

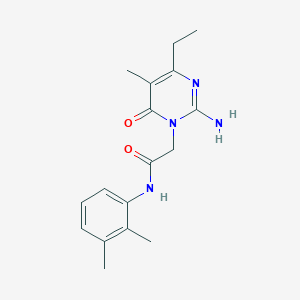

![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)

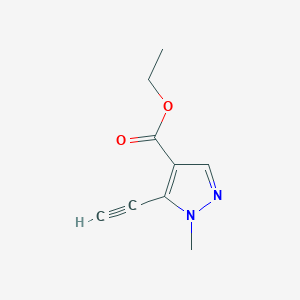

![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-phenylbutane-1,4-dione](/img/structure/B2596754.png)